

# Application Note: Hepatocyte Stability Assay for Odevixibat-d5

Author: BenchChem Technical Support Team. Date: December 2025



For Research Use Only. Not for use in diagnostic procedures.

#### Introduction

Odevixibat is a potent, reversible, and selective inhibitor of the ileal bile acid transporter (IBAT). [1][2] By blocking the reabsorption of bile acids in the terminal ileum, it disrupts their enterohepatic circulation, leading to increased fecal excretion of bile acids.[3] This mechanism of action effectively reduces the bile acid pool in the liver and bloodstream, which is beneficial in the treatment of cholestatic liver diseases such as progressive familial intrahepatic cholestasis (PFIC).[1][4][5][6][7] Odevixibat has minimal systemic absorption and is primarily eliminated unchanged in the feces, suggesting low hepatic metabolism.[1][8]

This application note provides a detailed protocol for assessing the metabolic stability of **Odevixibat-d5**, a deuterated form of Odevixibat often used as an internal standard in analytical methods, using cryopreserved human hepatocytes. The in vitro hepatocyte stability assay is a crucial tool in drug discovery and development to determine the metabolic fate of a compound. [9][10][11][12][13] It provides insights into the intrinsic clearance of a substance in the liver, which is the primary site of drug metabolism for many xenobiotics.[9][12][14]

# **Principle**

The hepatocyte stability assay measures the disappearance of a test compound over time when incubated with a suspension of hepatocytes.[11][13] Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, offering a comprehensive in vitro



model of hepatic metabolism.[10][11][12][14] The rate of disappearance of the parent compound is used to calculate key metabolic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).[9][11][15]

## **Materials and Reagents**

- Odevixibat-d5
- · Cryopreserved human hepatocytes
- Williams' Medium E
- Hepatocyte Maintenance Supplement Pack (serum-free)
- Dimethyl sulfoxide (DMSO), HPLC grade
- Acetonitrile, LC-MS grade
- Internal Standard (e.g., a structurally similar compound not metabolized by hepatocytes)
- Phosphate Buffered Saline (PBS)
- Trypan Blue solution (0.4%)
- Collagen-coated plates (optional, for plated hepatocyte assays)
- Incubator with orbital shaker (37°C, 5% CO2)
- Centrifuge
- LC-MS/MS system

# **Experimental Protocol**Preparation of Reagents and Solutions

 Incubation Medium: Prepare Williams' Medium E supplemented with the Hepatocyte Maintenance Supplement Pack according to the manufacturer's instructions. Warm the medium to 37°C before use.[9][15]



- Odevixibat-d5 Stock Solution: Prepare a 1 mM stock solution of Odevixibat-d5 in DMSO.
- Working Solution: Dilute the Odevixibat-d5 stock solution in pre-warmed incubation medium
  to a final concentration of 2 μM. Note: The final concentration of the test compound in the
  incubation is typically 1 μM.[11] The DMSO concentration in the final incubation should not
  exceed 0.1%.[9][15]
- Hepatocyte Suspension: Thaw cryopreserved human hepatocytes according to the supplier's protocol. Determine cell viability and density using the Trypan Blue exclusion method. Dilute the hepatocyte suspension in incubation medium to a final density of 1 x 10<sup>6</sup> viable cells/mL.[9]

#### **Hepatocyte Incubation**

- Pre-warm the hepatocyte suspension to 37°C.
- In a multi-well plate, add equal volumes of the hepatocyte suspension and the Odevixibat-d5 working solution. The final cell density will be 0.5 x 10<sup>6</sup> cells/mL and the final Odevixibat-d5 concentration will be 1 μM.
- Incubate the plate at 37°C in a humidified incubator with 5% CO2 on an orbital shaker.[9]
- At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the incubation mixture.[9][14]

### **Sample Processing and Analysis**

- To terminate the metabolic reaction, add the collected aliquots to a tube containing a quenching solution (e.g., ice-cold acetonitrile) with an internal standard.[12][14]
- Vortex the samples to precipitate proteins.
- Centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
- Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of Odevixibat-d5 at each time point.



### **Data Analysis**

- Plot the natural logarithm of the percentage of **Odevixibat-d5** remaining versus time.
- Determine the slope of the linear portion of the curve. The slope (k) represents the elimination rate constant.
- Calculate the in vitro half-life ( $t\frac{1}{2}$ ) using the following equation:  $t\frac{1}{2} = 0.693 / k$
- Calculate the in vitro intrinsic clearance (CLint) using the following equation:[9][11] CLint  $(\mu L/min/10^6 \text{ cells}) = (0.693 / t\frac{1}{2}) \times (Volume \text{ of incubation / Number of hepatocytes}) \times 1000$

#### **Data Presentation**

The results of the hepatocyte stability assay can be summarized in the following table. The data presented below is hypothetical and for illustrative purposes only.



| Compound                             | Time (min) | % Remaining<br>(Mean ± SD) | In Vitro t½<br>(min) | In Vitro CLint<br>(µL/min/10^6<br>cells) |
|--------------------------------------|------------|----------------------------|----------------------|------------------------------------------|
| Odevixibat-d5                        | 0          | 100 ± 0                    | >120                 | < 5.8                                    |
| 15                                   | 98.5 ± 1.2 |                            |                      |                                          |
| 30                                   | 96.2 ± 2.1 |                            |                      |                                          |
| 60                                   | 93.1 ± 3.5 |                            |                      |                                          |
| 90                                   | 89.8 ± 4.0 |                            |                      |                                          |
| 120                                  | 85.3 ± 4.8 |                            |                      |                                          |
| Positive Control<br>(High Clearance) | 0          | 100 ± 0                    | 15                   | 46.2                                     |
| 15                                   | 50.1 ± 3.9 |                            |                      |                                          |
| 30                                   | 24.8 ± 2.5 | _                          |                      |                                          |
| 60                                   | 6.2 ± 1.1  | _                          |                      |                                          |
| 90                                   | 1.5 ± 0.5  |                            |                      |                                          |
| 120                                  | <1         |                            |                      |                                          |
| Negative Control<br>(Low Clearance)  | 0          | 100 ± 0                    | >120                 | < 5.8                                    |
| 15                                   | 99.2 ± 0.8 |                            |                      |                                          |
| 30                                   | 98.5 ± 1.5 | _                          |                      |                                          |
| 60                                   | 97.1 ± 2.0 |                            |                      |                                          |
| 90                                   | 96.3 ± 2.2 |                            |                      |                                          |
| 120                                  | 95.0 ± 2.8 |                            |                      |                                          |

# **Experimental Workflow Diagram**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Odevixibat Wikipedia [en.wikipedia.org]
- 2. Odevixibat | C37H48N4O8S2 | CID 10153627 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Learn about Bylvay® (odevixibat) Mechanism of Action For HCPs [bylvay.com]
- 4. What is the mechanism of Odevixibat? [synapse.patsnap.com]
- 5. Odevixibat LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Odevixibat: A Novel Bile Salt Inhibitor Treatment for Pruritus in Progressive Familial Intrahepatic Cholestasis PMC [pmc.ncbi.nlm.nih.gov]
- 7. Odevixibat therapy in progressive familial intrahepatic cholestasis with MYO5B variants: a retrospective case series PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Action | Bylvay® (odevixibat) HCP Site [bylvayhcp.com]
- 9. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes |
   Thermo Fisher Scientific US [thermofisher.com]
- 10. Metabolic Stability Assays [merckmillipore.com]
- 11. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Hepatocyte Stability Assay Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]
- To cite this document: BenchChem. [Application Note: Hepatocyte Stability Assay for Odevixibat-d5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12366386#hepatocyte-stability-assay-protocol-for-odevixibat-d5]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com